High affinity, water-soluble CB1/CB2 receptor agonist (Ki values are 1.5 and 0.32 nM for CB1 and CB2 receptors respectively). Active in vivo following i.v. and i.c.v. administration.
(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride
CAS No.: 874745-43-4
VCID: VC0004552
Molecular Formula: C26H37ClN2O2
Molecular Weight: 445 g/mol
* For research use only. Not for human or veterinary use.
![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride - 874745-43-4](/images/no_structure.jpg)
Description |
The compound (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride, commonly referred to as O-2545 hydrochloride, is a complex organic molecule with a specific stereochemistry and functional groups. It belongs to the benzopyran class of compounds, which are known for their diverse biological activities. Chemical Formula and Molecular Weight
Synonyms and Identifiers
Structural FeaturesThe compound contains a tetrahydrobenzo[c]chromen core with an imidazole ring attached via a hexan-2-yl chain. The presence of hydrochloride indicates it is a salt form, which can affect its solubility and stability. Structural Identifiers
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CAS No. | 874745-43-4 | ||||||||
Product Name | (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride | ||||||||
Molecular Formula | C26H37ClN2O2 | ||||||||
Molecular Weight | 445 g/mol | ||||||||
IUPAC Name | (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride | ||||||||
Standard InChI | InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1 | ||||||||
Standard InChIKey | LSHUCXYFAOTXLT-MUCZFFFMSA-N | ||||||||
Isomeric SMILES | CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | ||||||||
SMILES | CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | ||||||||
Canonical SMILES | CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | ||||||||
Appearance | Assay:≥98%A lyophilized powder | ||||||||
Synonyms | (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride | ||||||||
PubChem Compound | 24848973 | ||||||||
Last Modified | Apr 15 2024 |
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